

Application Notes and Protocols for PF-06815345 in Hypercholesterolemia Research

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Compound of Interest

Compound Name: PF-06815345

Cat. No.: B608931

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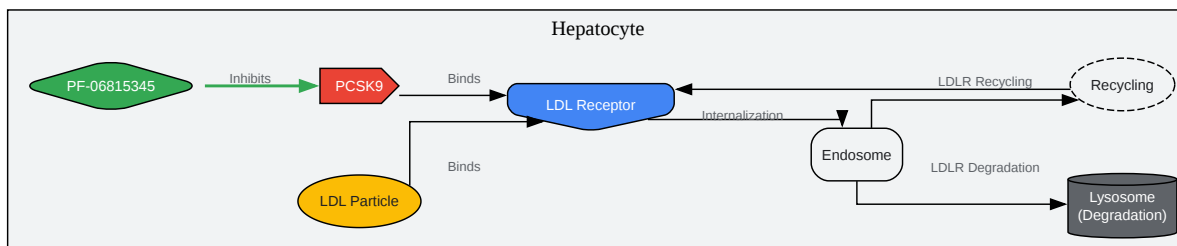
For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1]. PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia[2][3]. These application notes provide an overview of **PF-06815345**, its mechanism of action, and protocols for its use in preclinical research settings to study its effects on hypercholesterolemia. While the clinical development of **PF-06815345** was discontinued for strategic reasons and not due to safety or efficacy concerns, the compound remains a valuable tool for research into PCSK9 biology and its role in lipid metabolism[4][5].

Mechanism of Action

PF-06815345 functions by inhibiting the activity of PCSK9. Under normal physiological conditions, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding leads to the internalization and subsequent lysosomal degradation of the LDLR, thereby reducing the number of available receptors to clear circulating LDL-C. By inhibiting PCSK9, **PF-06815345** prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface. This results in enhanced clearance of LDL-C from the bloodstream and a reduction in plasma LDL-C levels[2][6].



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Caption: Mechanism of Action of **PF-06815345**.

Data Presentation

The following tables represent hypothetical data based on typical findings for a potent oral PCSK9 inhibitor and are intended for illustrative purposes.

Table 1: In Vitro Activity of **PF-06815345**

Assay Type	Parameter	Value
PCSK9 Inhibition Assay	IC50	13.4 μ M ^[1]
Cell-Based LDL Uptake	EC50	Data not available

Table 2: Preclinical In Vivo Efficacy of **PF-06815345** in a Humanized PCSK9 Mouse Model

Treatment Group	Dose (mg/kg)	Route of Administration	Change in Plasma PCSK9 (%)	Change in LDL-C (%)
Vehicle Control	-	Oral	0	0
PF-06815345	100	Oral	↓ Data not available	Data not available
PF-06815345	500	Oral	↓ 72% at 4 hours[1]	Data not available

Table 3: Pharmacokinetic Profile of **PF-06815345** in Healthy Human Subjects (Single Ascending Dose - Hypothetical)

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)	Half-life (hr)
Low Dose	Data not available	Data not available	Data not available	Data not available
Mid Dose	Data not available	Data not available	Data not available	Data not available
High Dose	Data not available	Data not available	Data not available	Data not available

Note: The Phase 1 clinical trial (NCT02654899) for **PF-06815345** was terminated, and detailed pharmacokinetic and pharmacodynamic data in humans are not publicly available.

Experimental Protocols

The following are representative protocols for the preclinical evaluation of a small molecule PCSK9 inhibitor like **PF-06815345**.

Protocol 1: In Vitro PCSK9 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **PF-06815345** against PCSK9.

Materials:

- Recombinant human PCSK9
- Fluorogenic peptide substrate for PCSK9
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- **PF-06815345**
- 96-well microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **PF-06815345** in assay buffer.
- Add a fixed concentration of recombinant human PCSK9 to each well of a 96-well plate.
- Add the serially diluted **PF-06815345** or vehicle control to the wells.
- Incubate for a specified period (e.g., 30 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
- Monitor the increase in fluorescence over time using a fluorescence plate reader.
- Calculate the rate of reaction for each concentration of **PF-06815345**.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based LDL Uptake Assay

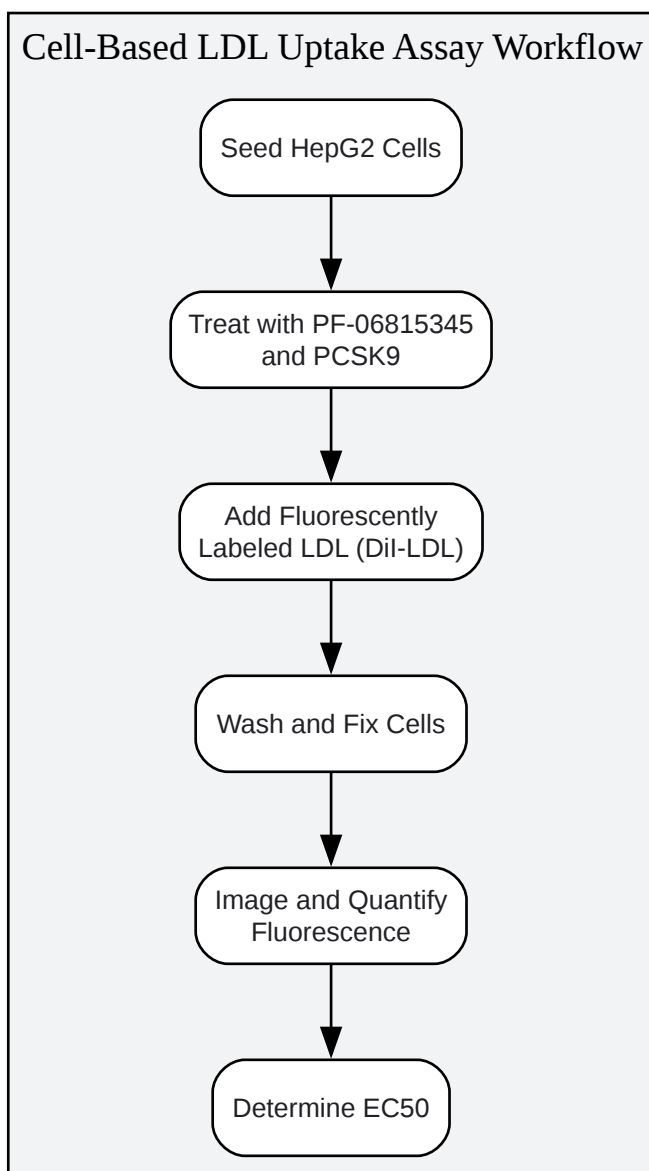
Objective: To assess the effect of **PF-06815345** on the uptake of LDL-C in a hepatocyte cell line.

Materials:

- Human hepatocyte cell line (e.g., HepG2)
- Cell culture medium
- Fetal bovine serum
- Fluorescently labeled LDL (e.g., Dil-LDL)
- **PF-06815345**
- Recombinant human PCSK9
- 96-well imaging plates
- High-content imaging system or flow cytometer

Procedure:

- Seed HepG2 cells in 96-well imaging plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **PF-06815345** or vehicle control in the presence of a fixed concentration of recombinant human PCSK9 for a specified duration (e.g., 24 hours).
- Add fluorescently labeled LDL to the cell culture medium and incubate for a further period (e.g., 4 hours).
- Wash the cells to remove unbound Dil-LDL.
- Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).
- Acquire images using a high-content imaging system or analyze the cells by flow cytometry.
- Quantify the fluorescence intensity of Dil-LDL per cell.
- Plot the Dil-LDL fluorescence against the **PF-06815345** concentration to determine the half-maximal effective concentration (EC50).



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Caption: Workflow for a cell-based LDL uptake assay.

Protocol 3: In Vivo Efficacy in a Hypercholesterolemic Animal Model

Objective: To evaluate the effect of orally administered **PF-06815345** on plasma PCSK9 and LDL-C levels in a relevant animal model.

Materials:

- Humanized PCSK9 transgenic mice or other suitable hypercholesterolemic model (e.g., LDLR knockout mice on a high-fat diet).
- **PF-06815345** formulation for oral gavage.
- Vehicle control.
- Blood collection supplies.
- ELISA kits for measuring plasma PCSK9 and LDL-C.

Procedure:

- Acclimatize the animals and randomize them into treatment and control groups.
- Administer **PF-06815345** or vehicle control by oral gavage at the desired dose(s) and frequency.
- Collect blood samples at baseline and at various time points post-dosing.
- Separate plasma from the blood samples.
- Measure plasma PCSK9 concentrations using a specific ELISA kit.
- Measure plasma LDL-C levels using an appropriate assay.
- Analyze the data to determine the percentage change in plasma PCSK9 and LDL-C levels compared to the vehicle control group.

Conclusion

PF-06815345 is a valuable research tool for investigating the role of PCSK9 in lipid metabolism and for exploring the potential of small molecule inhibitors in the management of hypercholesterolemia. The protocols outlined above provide a framework for the preclinical evaluation of this and similar compounds. While clinical data for **PF-06815345** is limited, the established mechanism of PCSK9 inhibition suggests its utility in proof-of-concept studies and for furthering our understanding of cardiovascular disease.

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